3-Fluorophenylacetylene
Overview
Description
3-Fluorophenylacetylene is an organic compound with the molecular formula C8H5F . It is a derivative of phenylacetylene where a fluorine atom is substituted at the third position of the benzene ring. This compound is a clear liquid with a color ranging from colorless to light orange or yellow . It is known for its unique chemical properties and is widely used in various fields of chemistry and industry.
Scientific Research Applications
3-Fluorophenylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: Its unique properties make it useful in the study of molecular interactions and biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
Target of Action
3-Fluorophenylacetylene is an organic compound . .
Mode of Action
It is known to be used in organic synthesis reactions as a catalyst and ligand
Biochemical Pathways
It is used in the synthesis of other compounds , indicating that it may participate in various chemical reactions and pathways.
Action Environment
This compound is a volatile organic compound and can cause irritation when it comes into contact with skin, eyes, or if inhaled . It should be handled with appropriate protective equipment such as gloves, goggles, and protective clothing . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should be kept away from heat and direct sunlight, and the container should be kept sealed and stored in a cool, dry place . If contact occurs, the affected area should be rinsed immediately with plenty of water and medical attention should be sought .
Safety and Hazards
3-Fluorophenylacetylene may cause respiratory irritation, serious eye irritation, and skin irritation. It is also a flammable liquid and vapour. Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Preparation Methods
The synthesis of 3-Fluorophenylacetylene can be achieved through several methods:
Reaction with Trifluoroaluminum: One method involves the reaction of phenylacetylene with trifluoroaluminum in an organic solvent, followed by heating.
Reaction with Hydrogen Fluoride: Another method includes the reaction of phenylacetylene with hydrogen fluoride, producing this compound and hydrogen gas.
Organic Fluorination: A third method involves the use of organic fluorinating agents to react with the corresponding precursor compounds.
Chemical Reactions Analysis
3-Fluorophenylacetylene undergoes various chemical reactions, including:
Addition Reactions: As a terminal alkyne, it can participate in addition reactions, which are crucial in the synthesis of drugs, pesticides, and organic functional materials.
Substitution Reactions: It can undergo substitution reactions where the fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can also be involved in oxidation and reduction reactions, although these are less common compared to addition and substitution reactions.
Common reagents used in these reactions include halogens, hydrogen halides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Fluorophenylacetylene can be compared with other similar compounds such as:
- 2-Fluorophenylacetylene
- 4-Fluorophenylacetylene
- 3,4,5-Trifluorophenylacetylene
- 1-Ethynyl-3-fluorobenzene
What sets this compound apart is the position of the fluorine atom, which influences its chemical reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
1-ethynyl-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRUTZFCVFUTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334284 | |
Record name | 3-Fluorophenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2561-17-3 | |
Record name | 3-Fluorophenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the fluorine atom influence the crystal structure of fluorophenylacetylenes?
A: The position of the fluorine atom significantly impacts the crystal structure of fluorophenylacetylenes due to differences in the manifestation of weak intermolecular interactions. Research has shown that both 2-fluorophenylacetylene (2FPA) and 3-fluorophenylacetylene (3FPA) exhibit dimorphism, meaning they can exist in two different crystalline forms. [] Interestingly, both 2FPA and 3FPA share a common polymorph (P21, Z = 2) but differ in their second polymorph. This difference arises from variations in how C–H···π and C–H···F interactions manifest depending on the fluorine position. [] In contrast, 4-fluorophenylacetylene (4FPA) exhibits a distinct crystal structure (space group P21/c, Z = 4) with entirely different interactions involving the fluorine atom. [] These findings highlight the significant role of fluorine in dictating the solid-state packing of these molecules.
Q2: Can you explain the vibrational characteristics of this compound in the acetylenic and aromatic C-H stretching regions?
A: The vibrational spectra of this compound in the acetylenic and aromatic C-H stretching regions are complex, exhibiting multiple bands due to anharmonic coupling. [] This means that the vibrational motion of the molecule cannot be accurately described as simple harmonic oscillation. Specifically, the acetylenic C-H stretching vibrations are coupled with other ring modes, including those involving displacements on the acetylenic group itself. [] This coupling scheme appears consistent across phenylacetylene and its fluorinated derivatives. Similarly, the aromatic C-H stretching region displays complexity due to coupling with C-C stretching and C-H in-plane bending modes. [] These insights were obtained through IR-UV double resonance spectroscopy combined with high-level ab initio anharmonic calculations. []
Q3: How does the dipole moment of this compound influence its interaction with other molecules, particularly in the formation of π-stacked structures?
A: While the dipole moment of this compound plays a role in its interactions, research suggests that π-stacking in this molecule transcends a simple electrostatic description based solely on dipole moment. [] Although density functional theory calculations indicate that π-stacked structures are energetically favored over other configurations involving C-H···π and C-H···F interactions, [] the dominance of dispersion forces in energy decomposition analysis suggests a more nuanced picture. [] Interestingly, despite having nearly identical dipole moments, 2-fluorophenylacetylene and 2,6-difluorophenylacetylene show significant differences in their ability to form π-stacked structures. [] This observation emphasizes that while electrostatics, influenced by the dipole moment, contributes to the formation of π-stacked structures, other factors, particularly dispersion forces, also play a critical role in stabilizing these arrangements. []
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